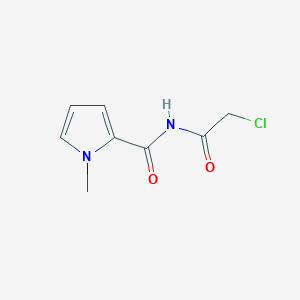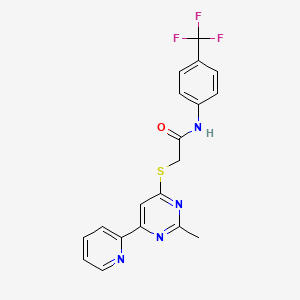
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15F3N4OS and its molecular weight is 404.41. The purity is usually 95%.
BenchChem offers high-quality 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structures of Related Compounds: Studies on similar pyrimidine and pyridine-based compounds have revealed insights into their crystal structures and molecular conformations. For instance, Subasri et al. (2016) investigated the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting their folded conformation and intramolecular hydrogen bonding (Subasri et al., 2016).
Medicinal Chemistry and Pharmacology
- Histamine H4 Receptor Ligands: Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting the potential for treating inflammation and pain (Altenbach et al., 2008).
- Antimicrobial and Antituberculosis Activity: Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives, evaluating their antimicrobial and antituberculosis activity (Soni & Patel, 2017).
Chemistry and Synthesis
- Synthesis of Pyrimidine Derivatives: Brown and Waring (1977) described a method to synthesize various 2-(pyrimidin-2'-yl)acetic acids and esters, relevant to the chemical manipulation of pyrimidine compounds (Brown & Waring, 1977).
Optical and Electronic Properties
- Nonlinear Optical Properties: Hussain et al. (2020) explored the nonlinear optical properties of thiopyrimidine derivatives, suggesting potential applications in optoelectronics (Hussain et al., 2020).
Anticancer Activity
- Thieno[3,2-d]pyrimidine Derivatives: Hafez and El-Gazzar (2017) synthesized and evaluated novel thieno[3,2-d]pyrimidine derivatives for their potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Antianaphylactic Activity
- Thieno[2,3-d]pyrimidines with Antianaphylactic Activity: Wagner et al. (1993) synthesized 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines and investigated their antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993).
Anticonvulsant Agents
- Anticonvulsant Activity of Pyrimidine Derivatives: Severina et al. (2020) studied the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents (Severina et al., 2020).
Histone Deacetylase Inhibitors
- HDAC Inhibitor for Anticancer Therapy: Zhou et al. (2008) developed a histone deacetylase inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).
Antimicrobial Agents
- Antimicrobial and Antitubercular Activities: Hossan et al. (2012) synthesized pyrimidinones and oxazinones derivatives as antimicrobial agents, showing significant activity (Hossan et al., 2012).
Anti-5-Lipoxygenase Agents
- Anticancer and Anti-5-lipoxygenase Activity: Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Antioxidant and Antimicrobial Activities
- Pyrimidine-Azetidinone Analogues: Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azetidinone analogues, studying their antioxidant, antimicrobial, and antitubercular activities (Chandrashekaraiah et al., 2014).
Propriétés
IUPAC Name |
2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4OS/c1-12-24-16(15-4-2-3-9-23-15)10-18(25-12)28-11-17(27)26-14-7-5-13(6-8-14)19(20,21)22/h2-10H,11H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYGIRTXDYAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

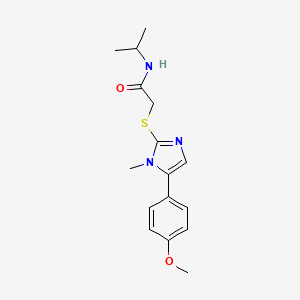
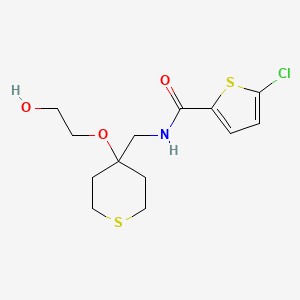
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)
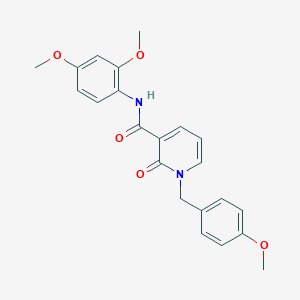
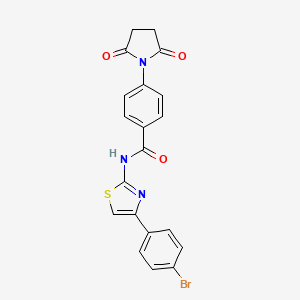
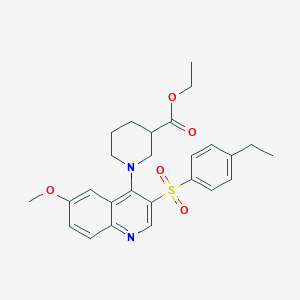
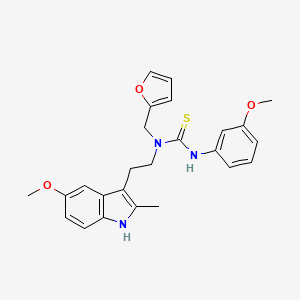
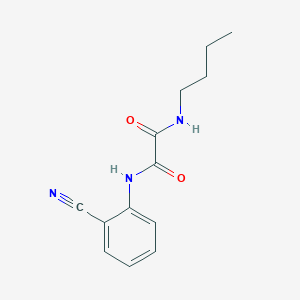
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)
![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)
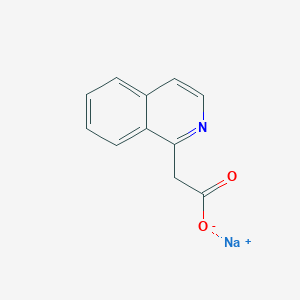
![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2645720.png)
